1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Organic Synthesis Physicochemical Properties Regioisomer Comparison

1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS 163975-05-1) is a meta-substituted halogenated aromatic compound with the formula C8H6BrF3, recognized as a fluorinated building block for organic synthesis. Its molecular weight is 239.03 g/mol, and it features a bromine atom and a 2,2,2-trifluoroethyl group at the meta position of the benzene ring.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 163975-05-1
Cat. No. B061911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2,2,2-trifluoroethyl)benzene
CAS163975-05-1
Synonyms1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(F)(F)F
InChIInChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2
InChIKeyCQVBJYBIGXUWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(2,2,2-trifluoroethyl)benzene: Core Properties for Research Sourcing


1-Bromo-3-(2,2,2-trifluoroethyl)benzene (CAS 163975-05-1) is a meta-substituted halogenated aromatic compound with the formula C8H6BrF3, recognized as a fluorinated building block for organic synthesis [1]. Its molecular weight is 239.03 g/mol, and it features a bromine atom and a 2,2,2-trifluoroethyl group at the meta position of the benzene ring. This substitution pattern directly impacts its physicochemical properties, distinguishing it from other regioisomers .

Regioisomer Substitution Risks for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene


Simple replacement of 1-bromo-3-(2,2,2-trifluoroethyl)benzene with its regioisomeric analogs is not chemically feasible due to fundamental differences in physical properties that dictate experimental design. The meta-substitution pattern directly results in a distinct physical state and solubility profile compared to the para isomer . This is not a matter of minor preference; choosing a para-substituted analog introduces a solid with a defined crystalline lattice, while the meta compound is a liquid, impacting everything from automated handling and dissolution rates to reaction kinetics. Such fundamental physical differences underscore the need for quantitative evidence when selecting the correct isomer for a specific protocol .

Quantitative Differentiation of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene from Key Analogs


Physical State Disparity: Meta Isomer is a Liquid, Para Isomer a Crystalline Solid at Standard Conditions

The most impactful quantifiable difference is the physical state. The target meta-substituted compound is a liquid at 20°C, contrasting sharply with its para-substituted analog (CAS 155820-88-5), which is a solid with a melting point of 54-57°C . This state change is a direct consequence of molecular symmetry; the meta isomer's lower symmetry prevents efficient crystal packing .

Organic Synthesis Physicochemical Properties Regioisomer Comparison

Predicted Boiling Point vs. Directly Attached Trifluoromethyl Analog

The predicted boiling point of the target compound is 190.4±40.0 °C . This property is a direct consequence of the intervening methylene (CH2) spacer between the electron-withdrawing CF3 group and the aromatic ring, which reduces molecular polarizability compared to analogs where the CF3 group is attached directly to the ring, such as 3-bromobenzotrifluoride. This modification alters volatility and distillation characteristics.

Distillation Purification Physicochemical Comparison

Predicted Density Comparison Confirming Halogen Impact

The predicted density for the brominated target compound is 1.543±0.06 g/cm³ . This high density, a characteristic of halogenated and fluorinated organics, is significantly greater than its non-brominated parent (2,2,2-trifluoroethyl)benzene and would also differ measurably from the lighter chlorine analog (1-chloro-3-(2,2,2-trifluoroethyl)benzene). This property is directly quantifiable and impacts phase separation during aqueous workups.

Material Science Density Measurement Halogenated Aromatics

Optimal Application Scenarios for 1-Bromo-3-(2,2,2-trifluoroethyl)benzene in R&D


Automated High-Throughput Experimentation (HTE) for Suzuki Couplings

The liquid physical state of 1-bromo-3-(2,2,2-trifluoroethyl)benzene at ambient temperature (as established in Section 3, Evidence 1) makes it ideally suited for automated liquid dispensing platforms commonly used in pharmaceutical HTE. This eliminates the need to prepare stock solutions from solid analogs, thereby removing a source of gravimetric error and improving workflow efficiency when synthesizing libraries of meta-trifluoroethyl substituted biaryl compounds .

Synthesis of Trifluoroethylated Drug Candidates Requiring Meta Geometry

For medicinal chemistry programs exploring structure-activity relationships (SAR) around the 2,2,2-trifluoroethyl pharmacophore, the meta-substitution pattern is uniquely positioned to probe electronic and steric effects distinct from para or ortho isomers [1]. The demonstrated liquid handling properties support its use in parallel synthesis to explore this specific geometry, a task for which the solid para isomer is inherently less suitable without additional preparation.

Gravity-Assisted Purification Workflows for High-Density Intermediates

The high predicted density of the compound (1.543 g/cm³), supported by the class-level evidence in Section 3 (Evidence 3), provides a tangible advantage during aqueous-organic extraction. Its position as the clear, dense bottom phase allows for faster, visually distinct separation and less solvent loss, a practical advantage over lower-density chloro analogs when scaling up the synthesis of advanced intermediates for materials science .

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